N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide
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Overview
Description
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a sulfonamide moiety
Mechanism of Action
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound’s effects on these pathways and their downstream effects are subjects of ongoing research .
Pharmacokinetics
These properties are crucial for determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as 3-methoxy-1-aminopropane with a suitable aldehyde or ketone under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the pyrrolidine derivative reacts with a halogenated benzene compound.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrrolidine ring, leading to the formation of a carbonyl group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide analogs: Compounds with slight modifications in the pyrrolidine ring or the phenyl group.
Other sulfonamides: Compounds like sulfanilamide or sulfamethoxazole, which also feature the sulfonamide group but differ in their overall structure.
Uniqueness
This compound is unique due to the combination of its structural elements, which may confer specific biological activities not seen in other sulfonamides. The presence of the methoxypyrrolidine ring, in particular, may enhance its binding affinity and specificity for certain molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-25-20-12-13-22(16-20)18-10-8-17(9-11-18)21-27(23,24)15-5-14-26-19-6-3-2-4-7-19/h2-4,6-11,20-21H,5,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEHNJFCOZTBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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